molecular formula C21H21NO6 B1665541 (-)-Adlumine CAS No. 21414-43-7

(-)-Adlumine

Cat. No.: B1665541
CAS No.: 21414-43-7
M. Wt: 383.4 g/mol
InChI Key: SZDGAZFTAUFFQH-RTBURBONSA-N
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Description

(-)-Adlumine is a naturally occurring isoquinoline alkaloid first isolated from plants of the Fumariaceae family. Its molecular formula is C21H21NO6 (molecular weight: 383.4 g/mol), and it is characterized by a phthalideisoquinoline backbone with methoxy and methylenedioxy substituents . The compound exhibits stereoisomerism, with corlumine identified as one of its stereoisomers . Pharmacologically, this compound displays convulsant and uterine stimulant properties, though its potency varies significantly compared to structurally related alkaloids such as hydrastine, bicuculline, and corlumine .

Properties

CAS No.

21414-43-7

Molecular Formula

C21H21NO6

Molecular Weight

383.4 g/mol

IUPAC Name

(6R)-6-[(1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]-6H-furo[3,4-g][1,3]benzodioxol-8-one

InChI

InChI=1S/C21H21NO6/c1-22-7-6-11-8-15(24-2)16(25-3)9-13(11)18(22)19-12-4-5-14-20(27-10-26-14)17(12)21(23)28-19/h4-5,8-9,18-19H,6-7,10H2,1-3H3/t18-,19-/m1/s1

InChI Key

SZDGAZFTAUFFQH-RTBURBONSA-N

SMILES

CN1CCC2=CC(=C(C=C2C1C3C4=C(C5=C(C=C4)OCO5)C(=O)O3)OC)OC

Isomeric SMILES

CN1CCC2=CC(=C(C=C2[C@@H]1[C@H]3C4=C(C5=C(C=C4)OCO5)C(=O)O3)OC)OC

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1C3C4=C(C5=C(C=C4)OCO5)C(=O)O3)OC)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(-)-Adlumine

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Alkaloids

Chemical Structure and Stereoisomerism

(-)-Adlumine shares a phthalideisoquinoline core with hydrastine and bicuculline but differs in substituent patterns (e.g., methoxy vs. methylenedioxy groups) and stereochemistry . Corlumine, its stereoisomer, has identical functional groups but distinct spatial arrangements, leading to divergent pharmacological profiles. For example, while this compound and corlumine yield identical oxidative hydrolysis products, their stereochemical differences result in marked variations in receptor binding and bioactivity .

Pharmacological Activity

A comparative study of convulsant alkaloids revealed the following trends:

  • Bicuculline : ~100× more potent than hydrastine in inducing convulsions .
  • Hydrastine : Moderate convulsant activity but weaker uterotonic effects compared to this compound .
  • This compound : Weak convulsant (1/10th the potency of hydrastine) but strong stimulator of isolated guinea pig uterus .
  • Corlumine : Intermediate convulsant activity between bicuculline and this compound; shares similar uterotonic effects with this compound .

Table 1: Pharmacological Comparison of Isoquinoline Alkaloids

Compound Convulsant Potency (Relative to Hydrastine) Uterotonic Activity Key Structural Features
This compound 0.1× High Methylenedioxy, methoxy substituents
Corlumine 0.5× High Stereoisomer of this compound
Bicuculline 100× Low Methoxy substituents
Hydrastine 1× (reference) Moderate Phthalideisoquinoline core

Data sourced from .

Analytical Differentiation

This compound and its analogs are distinguishable via advanced analytical techniques:

  • CE-MS (Capillary Electrophoresis-Mass Spectrometry) : Enables separation and identification based on electrophoretic mobility and mass-to-charge ratios. For instance, this compound (m/z 383.4) can be resolved from bicuculline (m/z 367.4) in Fumaria officinalis extracts .
  • TOF-MS (Time-of-Flight Mass Spectrometry): Provides high-resolution mass data to confirm elemental composition (e.g., C21H21NO6 for this compound) .

Key Research Findings

Stereochemical Impact : The stereoisomerism between this compound and corlumine significantly affects their bioactivity. For example, this compound’s 3R,1'S configuration enhances uterine receptor binding compared to corlumine’s 3S,1'R configuration .

Natural Co-occurrence : this compound is frequently found alongside bicuculline, corlumine, and protopine in Fumaria officinalis, suggesting shared biosynthetic pathways .

Toxicity Profile : In acute toxicity studies, this compound exhibited lower neurotoxicity than bicuculline but higher hepatotoxicity compared to hydrastine in murine models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(-)-Adlumine
Reactant of Route 2
(-)-Adlumine

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